molecular formula C20H18N2O4S B2448000 Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate CAS No. 315696-85-6

Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate

Cat. No. B2448000
CAS RN: 315696-85-6
M. Wt: 382.43
InChI Key: XCQXPAHHZVLBBD-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This molecule belongs to the class of thiophene derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research has demonstrated that compounds structurally related to Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate possess notable antimicrobial and antioxidant properties. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds exhibited excellent antibacterial activity against various strains, and notable antifungal properties, alongside profound antioxidant potential. This highlights the potential of such compounds in pharmaceutical applications where antimicrobial and antioxidant characteristics are desirable (Raghavendra et al., 2016).

Anti-proliferative Activity

Further research into the anti-proliferative activity of thiophene derivatives, including those similar in structure to Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate, reveals their potential in cancer treatment. Certain thiophene derivatives have shown pronounced anti-proliferative activity in the mid-nanomolar range with significant tumor cell selectivity, particularly against leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells. This selectivity and potency suggest a promising avenue for developing novel cancer therapies (Thomas et al., 2017).

Synthesis Methodologies

The synthesis of related compounds provides insights into the chemical versatility and potential applications of Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate in various domains, including organic synthesis and material science. For example, the convenient synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates via condensation reactions showcases the adaptability of thiophene derivatives in synthesizing complex molecules with potential in drug development and materials research (Rangnekar & Mavlankar, 1991).

properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-3-26-20(24)17-16(13-6-8-15(25-2)9-7-13)12-27-19(17)22-18(23)14-5-4-10-21-11-14/h4-12H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQXPAHHZVLBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate

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